molecular formula C11H8N2O4 B6612836 methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate CAS No. 62985-31-3

methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Cat. No. B6612836
CAS RN: 62985-31-3
M. Wt: 232.19 g/mol
InChI Key: ASMATNCOGPXLKV-TWGQIWQCSA-N
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Description

Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, also known as methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate, is a nitrophenylcyanoacetate ester with a molecular formula of C11H9NO5. It is a colorless solid that is soluble in organic solvents, and has a melting point of 81°C. Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate has many applications in scientific research, including its use as an intermediate in organic synthesis and as a reagent for the synthesis of biologically active compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate involves the reaction of 4-nitrobenzaldehyde with malononitrile to form 4-nitrophenylacetonitrile, which is then reacted with ethyl acetoacetate to form ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate. Finally, the ethyl ester is converted to the methyl ester using methanol and acid catalysis.

Starting Materials
4-nitrobenzaldehyde, malononitrile, ethyl acetoacetate, methanol, acid catalyst

Reaction
Step 1: React 4-nitrobenzaldehyde with malononitrile in the presence of a base catalyst to form 4-nitrophenylacetonitrile., Step 2: React 4-nitrophenylacetonitrile with ethyl acetoacetate in the presence of a base catalyst to form ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate., Step 3: Convert the ethyl ester to the methyl ester by refluxing with methanol and an acid catalyst.

Scientific Research Applications

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is a versatile reagent that is widely used in scientific research. It has been used as an intermediate in the synthesis of biologically active compounds such as aminoglycoside antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of peptide and nucleoside analogs, and in the synthesis of small molecule inhibitors of protein-protein interactions. In addition, it has been used in the synthesis of fluorescent probes for imaging and in the synthesis of compounds with potential therapeutic applications.

Mechanism Of Action

Methyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate acts as a reagent for the synthesis of biologically active compounds. The nitrophenylcyanoacetate intermediate formed in the first step of the synthesis reaction is a reactive species that can undergo a variety of reactions with other molecules, such as nucleophilic substitution, redox reactions, and condensation reactions. These reactions can lead to the formation of a wide variety of compounds, many of which have biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate depend on the compounds that are synthesized from it. For example, aminoglycoside antibiotics such as gentamicin and tobramycin, which are synthesized from methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate, have antibacterial activity and can be used to treat bacterial infections. Antifungal agents such as clotrimazole and miconazole, which are also synthesized from methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate, have antifungal activity and can be used to treat fungal infections.

Advantages And Limitations For Lab Experiments

The main advantage of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate for lab experiments is its versatility. It can be used as an intermediate in the synthesis of a wide variety of compounds, including biologically active compounds. In addition, it is relatively easy to synthesize, and the reaction can be completed in a few hours. The main limitation of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate is that it is a relatively unstable compound, and it can decompose if it is exposed to air or light for too long.

Future Directions

The future directions for methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 2-cyano-3-(4-nitrophenyl)prop-2-enoate are numerous. It can be used as an intermediate in the synthesis of new biologically active compounds, such as peptide and nucleoside analogs, and small molecule inhibitors of protein-protein interactions. In addition, it can be used in the synthesis of fluorescent probes for imaging and in the synthesis of compounds with potential therapeutic applications. Finally, it can be used in the synthesis of novel materials, such as polymers and nanomaterials, for a variety of applications.

properties

IUPAC Name

methyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)6-8-2-4-10(5-3-8)13(15)16/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMATNCOGPXLKV-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366818
Record name methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

CAS RN

62985-31-3
Record name methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ALPHA-CYANO-4-NITROCINNAMATE
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